2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with a molecular formula of C19H19N3O3S2 and a molecular weight of 401.51 g/mol . This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and an acetamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring and the subsequent attachment of the indole and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and the indole moiety play crucial roles in these interactions, potentially inhibiting or activating the target molecules. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include those with variations in the thiazolidinone ring or the indole moiety, such as:
- 2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- 2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide . These compounds share structural similarities but differ in their side chains, which can affect their chemical properties and biological activities. The uniqueness of 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C19H19N3O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C19H19N3O3S2/c20-14(23)10-21-13-9-5-4-8-12(13)15(17(21)24)16-18(25)22(19(26)27-16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H2,20,23)/b16-15- |
InChI Key |
GLWSMNZJPOIFGJ-NXVVXOECSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)N)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)N)SC2=S |
Origin of Product |
United States |
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